REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([Cl:10])[c:5]([OH:9])[cH:6][c:7]1[F:8].[C:26]([Li:27])([CH3:28])([CH3:29])[CH3:30].[CH2:11]([Li:12])[CH2:13][CH2:14][CH3:15].[CH3:31][N:32]([CH:33]=[O:34])[CH3:35].[Cl:16][Si:17]([CH3:18])([CH3:19])[CH2:20][CH2:21][Si:22]([Cl:23])([CH3:24])[CH3:25].[ClH:36].[O:37]1[CH2:38][CH2:39][CH2:40][CH2:41]1.[OH2:42]>>[c:2]1([CH:33]=[O:34])[cH:3][c:4]([Cl:10])[c:5]([OH:9])[cH:6][c:7]1[F:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cc(F)c(Br)cc1Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]C(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(Cl)CC[Si](C)(C)Cl
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Name
|
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
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|
Type
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product
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Smiles
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O=Cc1cc(Cl)c(O)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |